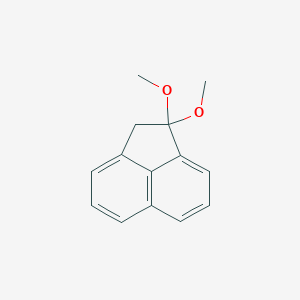

1,1-Dimethoxy-1,2-dihydroacenaphthylene

Description

1,1-Dimethoxy-1,2-dihydroacenaphthylene is a substituted derivative of 1,2-dihydroacenaphthylene (acenaphthene, C₁₂H₁₀), where two methoxy (-OCH₃) groups are attached to the 1-position of the fused naphthalene core. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) modified with electron-donating substituents, which significantly alter its electronic, steric, and reactivity profiles compared to the parent acenaphthene. Methoxy groups enhance solubility in polar solvents and influence conjugation patterns, making this compound valuable in organic synthesis and materials science .

Properties

CAS No. |

192214-32-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2,2-dimethoxy-1H-acenaphthylene |

InChI |

InChI=1S/C14H14O2/c1-15-14(16-2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |

InChI Key |

CVZYJIFUOLESFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC2=CC=CC3=C2C1=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthene with methanol in the presence of a catalyst. One efficient method involves the use of a molecularly defined nickel (II) complex as a catalyst. The reaction proceeds via the direct condensation of methanol with paraformaldehyde under mild and neutral conditions .

Industrial Production Methods: Industrial production of 1,1-Dimethoxy-1,2-dihydroacenaphthylene follows similar synthetic routes but on a larger scale. The process involves the oxidation of methanol to formaldehyde, followed by condensation with methanol using an acid catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives.

Scientific Research Applications

1,1-Dimethoxy-1,2-dihydroacenaphthylene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These interactions can influence various biochemical pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1,1-Dimethoxy-1,2-dihydroacenaphthylene | C₁₄H₁₄O₂ | -OCH₃ (1,1-positions) | 214.26 | Electron-rich, polar, enhanced conjugation |

| 1,1-Dichloro-1,2-dihydroacenaphthylene | C₁₂H₈Cl₂ | -Cl (1,1-positions) | 223.10 | Electron-withdrawing, higher density |

| 5,6-Dibromo-1,2-dihydroacenaphthylene | C₁₂H₈Br₂ | -Br (5,6-positions) | 312.00 | Steric hindrance, UV absorption |

| N-Hexyldecyl-1,2-dihydroacenaphthylene dicarboxylic acid imide | C₃₄H₄₂N₂O₄ | -NH-C₆H₁₃ and -COO⁻ groups | 558.71 | Amphiphilic, aggregation-prone |

| 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene | C₂₄H₁₆ | Dimeric fused structure | 304.38 | Extended conjugation, rigid planar geometry |

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy groups in 1,1-dimethoxy-1,2-dihydroacenaphthylene increase electron density, improving reactivity in electrophilic substitutions, whereas chlorine and bromine substituents (e.g., 1,1-dichloro and 5,6-dibromo derivatives) reduce electron density, directing reactions to meta positions .

- Steric Effects : Bulky substituents like bromine (5,6-dibromo) or hexyldecyl chains hinder rotational freedom, affecting molecular packing and solubility .

- Extended Conjugation : The dimeric structure of 1-(1(2H)-acenaphthylenylidene)-1,2-dihydroacenaphthylene exhibits redshifted UV-Vis absorption due to π-π stacking and planarization, unlike the dimethoxy derivative, which has localized conjugation .

Key Observations :

- Methoxy Group Introduction : Methoxylation typically requires strong bases or nucleophilic conditions, contrasting with halogenation (e.g., bromine/chlorine addition via electrophilic attack) .

- Cross-Coupling Reactions : Suzuki coupling is effective for introducing aryl groups (e.g., nitrophenyl moieties) to the acenaphthylene core, as seen in compound 7 .

- Reduction Stability : Steric hindrance in 1,2-dibenzoyl derivatives locks cis-isomer formation, whereas methoxy-substituted analogs may exhibit greater conformational flexibility .

Key Observations :

- Sensing : Nitro and methoxy derivatives (e.g., 5-nitro-1,2-dihydroacenaphthylene) show selectivity for metal ions, whereas dimethoxy derivatives may lack such specificity .

- Electronics : Methoxy groups improve solubility in organic solvents, facilitating thin-film fabrication for OLEDs or transistors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.